REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].Cl[CH2:6][C:7](=O)[CH2:8][C:9]([O:11][CH3:12])=[O:10]>O1CCOCC1.C1(C)C=CC=CC=1>[CH3:2][C:1]1[O:3][CH:6]=[C:7]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[N:4]=1
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Name
|
|
Quantity
|
1.312 g
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Type
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reactant
|
Smiles
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C(C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
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Type
|
CUSTOM
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Details
|
to give the indicated compound (a pale yellow oil)
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC=C(N1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |